N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and a quinolinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- The presence of the methoxyphenyl group, piperidinyl group, and quinolinyl group in this compound makes it unique compared to other acetamide derivatives. These functional groups can impart specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-19-9-6-8-18(15-19)24-22(27)16-29-20-10-5-7-17-11-12-21(25-23(17)20)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFNFLWOFRGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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